Product packaging for 1-Methyl-4-(vinyloxy)benzene(Cat. No.:CAS No. 1005-62-5)

1-Methyl-4-(vinyloxy)benzene

Cat. No.: B3044847
CAS No.: 1005-62-5
M. Wt: 134.17 g/mol
InChI Key: YXHRYLHTQVXZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(vinyloxy)benzene (CAS No: 1005-62-5) is a chemical compound with the molecular formula C9H10O and a molecular weight of 134.18 g/mol . This compound is recognized as a valuable vinyl ether monomer in polymer science, as evidenced by its inclusion in monomer databases for copolymerization research . Its primary research value lies in its application in organic synthesis and as a building block for more complex molecules. For instance, it can be synthesized via an iridium-catalyzed reaction between p-methoxyphenol and vinyl acetate, a method that demonstrates high yield and functional group tolerance . Furthermore, its chemical reactivity has been explored in [3+2] cycloaddition reactions with benzonitrile oxide, a process studied computationally to understand its mechanism and regioselectivity. Such cycloadditions are fundamental for constructing five-membered heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals . Researchers value this compound for its vinyl ether functional group, which lends itself to polymerization and various addition reactions. This product is intended for research purposes only and is not classified for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B3044847 1-Methyl-4-(vinyloxy)benzene CAS No. 1005-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1005-62-5

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

1-ethenoxy-4-methylbenzene

InChI

InChI=1S/C9H10O/c1-3-10-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3

InChI Key

YXHRYLHTQVXZIK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC=C

Canonical SMILES

CC1=CC=C(C=C1)OC=C

Origin of Product

United States

Reactivity Profiles and Reaction Mechanisms of 1 Methyl 4 Vinyloxy Benzene

General Reactivity of Vinyl Ethers and Aryl Vinyloxy Derivatives

Vinyl ethers, including aryl vinyloxy derivatives like 1-methyl-4-(vinyloxy)benzene, are a class of organic compounds characterized by an ether linkage directly attached to a carbon-carbon double bond. This structural arrangement confers unique reactivity upon the molecule, distinguishing it from both saturated ethers and simple alkenes. The chemical behavior is dominated by the electronic interplay between the oxygen atom and the vinyl group.

The defining feature of a vinyl ether is its electron-rich carbon-carbon double bond. The oxygen atom, with its non-bonding lone pairs of electrons, engages in p-π conjugation with the adjacent double bond. This resonance effect delocalizes electron density from the oxygen atom onto the vinyl group, significantly increasing the nucleophilicity of the double bond.

This enrichment makes the double bond highly susceptible to attack by electrophiles. Consequently, vinyl ethers readily undergo reactions such as acid-catalyzed hydrolysis and addition reactions. The hydrolysis of vinyl ethers, for instance, proceeds via a mechanism involving a rate-determining proton transfer to the β-carbon of the vinyl group, which is followed by rapid hydration and subsequent decomposition of the hemiacetal intermediate. researchgate.netrsc.org This high reactivity towards acids means that vinyl ethers are stable under basic or neutral conditions but react readily in the presence of even catalytic amounts of acid. sci-hub.se

The electron-donating nature of the oxygen atom stabilizes any adjacent positive charge, a key factor in the mechanism of their most common reactions.

In aryl vinyloxy derivatives, the aromatic ring and its substituents exert a significant electronic influence on the reactivity of the vinyloxy group. This influence is a combination of two primary electronic effects: the inductive effect and the resonance (or conjugative) effect.

Inductive Effect : This effect is transmitted through the sigma bonds. An electronegative atom or group can pull electron density towards itself, while an electropositive or electron-donating group can push electron density away.

Resonance Effect : This involves the delocalization of π-electrons through the conjugated system.

For this compound, the key substituents on the benzene ring are the vinyloxy group itself and the methyl group at the para position. The methyl group (–CH₃) is known to be an electron-donating group through a positive inductive effect and hyperconjugation. lumenlearning.comlibretexts.orgmsu.edu This electron-donating nature of the methyl group further enriches the electron density of the entire aromatic system, which in turn enhances the electron-donating ability of the oxygen atom into the vinyl double bond.

Compared to the unsubstituted phenyl vinyl ether, the presence of the para-methyl group in this compound increases the nucleophilicity of the vinyl double bond, making it more reactive towards electrophiles. Conversely, attaching an electron-withdrawing group (like a nitro group, –NO₂) to the aromatic ring would decrease the electron density on the oxygen and the vinyl group, thereby deactivating the double bond and slowing down reactions with electrophiles. lumenlearning.com

Substituent on Aryl RingElectronic EffectPredicted Effect on Vinyloxy Reactivity
-CH₃ (para) Electron-donating (Inductive, Hyperconjugation)Activation : Increases electron density on the double bond, enhancing reactivity towards electrophiles.
-H (unsubstituted) ReferenceBaseline reactivity for aryl vinyl ether.
-NO₂ (para) Electron-withdrawing (Inductive, Resonance)Deactivation : Decreases electron density on the double bond, reducing reactivity towards electrophiles.

Mechanistic Studies of this compound Transformations

Intermediates and Transition States

The mechanisms of reactions involving this compound are characterized by specific intermediates and transition states that dictate the reaction pathways and product outcomes.

Cycloaddition Reactions: Diels-Alder reactions are concerted pericyclic reactions that proceed through a single, cyclic transition state. libretexts.orgyoutube.com In the reaction of this compound with a dienophile, the transition state would involve a six-membered ring where the new carbon-carbon sigma bonds are partially formed. The aromatic nature of such transition states, involving 6π electrons, leads to a lower activation energy. youtube.com

Electrophilic Aromatic Substitution: The key intermediate in this multi-step process is the arenium ion (or sigma complex). msu.edu For substitution at the C2 position of this compound, the electrophile adds to this carbon, breaking the aromaticity of the ring. The resulting positive charge is delocalized over the ring and, importantly, onto the oxygen atom of the vinyloxy group. This resonance stabilization, particularly the structure where the oxygen atom bears the positive charge, significantly lowers the energy of the intermediate and the transition state leading to it, thereby accelerating the reaction.

Claisen Rearrangement (of the isomeric allyl ether): This rearrangement is also a concerted pericyclic reaction. It proceeds via a highly ordered, chair-like six-membered transition state. organic-chemistry.org This conformation minimizes steric hindrance and leads to the efficient transfer of the allyl group from the oxygen atom to the ortho-carbon of the aromatic ring. The reaction is stereospecific, with the stereochemistry of the reactant being transferred to the product.

Kinetic and Thermodynamic Considerations

The feasibility and outcome of reactions involving this compound are governed by both kinetic and thermodynamic factors.

Electrophilic Aromatic Substitution: The reaction is under kinetic control. The rate-determining step is the formation of the arenium ion intermediate. msu.edu The electron-donating nature of both the vinyloxy and methyl groups stabilizes the positively charged transition state leading to the arenium ion, thus lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene. libretexts.org The regioselectivity is determined by the relative stability of the possible arenium ion intermediates, with the most stable intermediate (in this case, attack at the ortho position to the vinyloxy group) being formed the fastest.

Cycloaddition Reactions: These reactions are often reversible, and thus can be under either kinetic or thermodynamic control depending on the reaction conditions. The formation of a stable six-membered ring in the Diels-Alder product provides a strong thermodynamic driving force. Kinetically, the reaction rate is governed by frontier molecular orbital (FMO) theory; the small energy gap between the HOMO of the electron-rich this compound and the LUMO of an electron-poor dienophile leads to a low activation barrier and a fast reaction. masterorganicchemistry.com

Claisen Rearrangement (of the isomeric allyl ether): This rearrangement is typically under thermodynamic control. The reaction is driven forward by the formation of a stable product. In the case of allyl aryl ethers, the key thermodynamic driving force is the re-establishment of the aromatic ring in the final phenol product, which represents a significant gain in stability. organic-chemistry.orglibretexts.org While the initial researchgate.netresearchgate.net-sigmatropic shift disrupts aromaticity to form a cyclohexadienone intermediate, a subsequent rapid tautomerization (a keto-enol shift) restores the highly stable aromatic system. libretexts.org

Reaction TypeKinetic FactorsThermodynamic Factors
Electrophilic Aromatic Substitution Rate determined by stability of arenium ion transition state. Accelerated by electron-donating groups.Generally irreversible; product stability is high due to the aromatic ring.
Cycloaddition (Diels-Alder) Fast reaction rate due to a small HOMO-LUMO gap with suitable partners.Often reversible. Formation of stable sigma bonds and a six-membered ring provides a strong thermodynamic driving force.
Claisen Rearrangement (of isomer) Proceeds via a low-energy, ordered cyclic transition state.Driven by the high stability of the final product due to the restoration of aromaticity.

Polymerization Chemistry of 1 Methyl 4 Vinyloxy Benzene

Homopolymerization Characteristics

The ability of 1-methyl-4-(vinyloxy)benzene to form a homopolymer is highly dependent on the polymerization mechanism employed. While cationic initiation is the conventional route, recent advances have explored radical polymerization under specific conditions.

Radical Homopolymerization Behavior

Vinyl ethers, including this compound, are generally considered non-polymerizable under conventional free-radical conditions. The high electron density of the double bond, due to the oxygen atom, makes it nucleophilic and thus not susceptible to attack by radical species. Furthermore, the resulting radical is unstable and prone to side reactions.

However, recent research has demonstrated that the radical homopolymerization of vinyl ethers can be achieved under specialized conditions. One successful approach involves conducting the polymerization in an aqueous suspension in the presence of lithium hydroxide (B78521). nih.gov In this system, hydrogen bonding between water and the ether oxygen reduces the reactivity of the growing radical, which suppresses unfavorable side reactions like β-scission. nih.gov Another method utilizes lithium salts (CH₃OLi and LiI) to activate the monomer. rsc.org Density functional theory calculations suggest that a cation-π complexation between the lithium ion (Li⁺) and the vinyl ether effectively reduces the electron density of the vinyl group, thereby increasing the stability of the σ-radicals and suppressing side reactions. rsc.org

While these studies were not performed specifically on this compound, the principles are applicable to vinyl ethers as a class. These findings suggest that its radical homopolymerization, while challenging, may be feasible under conditions that stabilize the propagating radical.

Cationic Homopolymerization Considerations

Cationic polymerization is the most effective method for the homopolymerization of vinyl ethers. nih.gov The process is initiated by a cationic species, typically from a Lewis acid or a protonic acid, which attacks the electron-rich vinyl group to form a stabilized carbocation that then propagates. nih.gov

However, the cationic polymerization of phenyl vinyl ethers, including this compound, is complicated by a significant side reaction: an intramolecular Friedel–Crafts reaction. acs.org This reaction occurs between the propagating carbocation and the electron-rich phenyl ring of the penultimate monomer unit. acs.org This process leads to the formation of stable, chromane-type structures, effectively terminating the chain growth and resulting in the production of low molecular weight oligomers rather than high polymers. acs.orgacs.org

ParameterObservation in Cationic Polymerization of Phenyl Vinyl EthersReference
Primary MechanismCationic chain-growth polymerization. nih.gov
Major Side ReactionIntramolecular Friedel–Crafts reaction between the propagating carbocation and a penultimate phenyl ring. acs.org
Typical ProductLow molecular weight oligomers (Mₙ of 200–400 g/mol). acs.org
Strategy to Suppress Side ReactionBlocking the ortho-positions of the phenyl ring with substituents (e.g., methyl groups). acs.org

Research has shown that blocking the ortho-positions on the phenyl ring with substituents, such as in 2,4,6-trimethylphenyl vinyl ether, can sterically hinder the intramolecular cyclization, allowing the propagation to proceed via the desired vinyl-addition mechanism and even enabling living polymerization. acs.org Since the methyl group in this compound is in the para position, the ortho positions remain unsubstituted, making the intramolecular Friedel-Crafts reaction a critical consideration that limits the attainment of high molecular weight polymers under typical cationic conditions.

Copolymerization Studies of this compound

Copolymerization provides a versatile route to incorporate this compound into polymer chains, leveraging its electron-rich nature to react with a variety of comonomers through different mechanisms.

Radical Copolymerization with Electron-Deficient Olefins

While radical homopolymerization of this compound is unfavorable, it readily undergoes radical copolymerization with electron-deficient olefins. This is a classic example of donor-acceptor copolymerization. The electron-rich vinyl ether acts as the donor, while an electron-poor monomer, such as maleic anhydride, serves as the acceptor. researchgate.net

These pairs of monomers often form a charge-transfer complex (CTC) that can initiate polymerization, leading to highly alternating copolymers. researchgate.net Even when initiated by a standard radical source, the large difference in reactivity ratios strongly favors the alternating addition of monomers. For example, the radical copolymerization of isobutyl vinyl ether with maleic anhydride yields a 1:1 alternating copolymer over a wide range of monomer feed compositions. researchgate.net This behavior is expected to be similar for this compound, allowing for its incorporation into polyesters through copolymerization with cyclic ketene acetals as well. lvts.fr

Cationic Copolymerization Strategies

This compound can be copolymerized cationically with other monomers that are susceptible to this mechanism. The selection of the comonomer is crucial, as their relative reactivities will determine the copolymer composition and structure. Monomers like isobutylene, styrenes, and other vinyl ethers are potential candidates. mdpi.com

For instance, studies on the cationic copolymerization of p-tolyl vinyl ether (this compound) with 2,3-dihydrofuran have been reported. researchgate.net The reactivity ratios in such systems dictate whether the resulting polymer will have a random, blocky, or alternating structure. In the copolymerization of isobutylene with styrene derivatives, significant chain transfer reactions can occur, which may lower the molecular weight of the resulting copolymer. researchgate.net This is a potential consideration for the copolymerization of this compound with similar monomers.

Advanced Polymerization Techniques (e.g., Atom Transfer Radical Polymerization)

Advanced or controlled polymerization techniques offer precise control over polymer architecture. However, direct application of methods like Atom Transfer Radical Polymerization (ATRP) to vinyl ethers is generally not feasible due to the monomer's electronic nature.

A successful strategy involves a combination of polymerization techniques. For example, a macromonomer of poly(this compound) can first be synthesized via living cationic polymerization. This macromonomer is designed with a radically polymerizable end-group (e.g., a methacrylate). Subsequently, these macromonomers can be homopolymerized using ATRP to create well-defined, densely branched bottlebrush polymers. cmu.edursc.org This "grafting-from" approach allows for the synthesis of complex architectures that combine the properties of polyvinyl ethers with the precise control of ATRP. rsc.org

Another advanced method applicable to vinyl ethers is cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique uses a chain-transfer agent to mediate the polymerization in a controlled/living manner, enabling the synthesis of polymers with predictable molecular weights and narrow dispersities. nih.govacs.org Photocatalysis has also been employed to regulate the cationic RAFT polymerization of various vinyl ethers, offering temporal control over the reaction. cornell.edunih.gov

TechniqueStrategy for this compoundKey FeatureReference
Radical CopolymerizationCopolymerize with electron-deficient olefins (e.g., maleic anhydride).Forms highly alternating copolymers via a donor-acceptor mechanism. researchgate.net
Cationic CopolymerizationCopolymerize with other cationically active monomers (e.g., 2,3-dihydrofuran, isobutylene).Copolymer structure depends on monomer reactivity ratios. Potential for chain transfer. mdpi.comresearchgate.net
Combined Living Cationic/ATRP1. Synthesize macromonomer via living cationic polymerization. 2. Homopolymerize macromonomers via ATRP.Creates well-defined bottlebrush polymers ("grafting-from"). cmu.edursc.org
Cationic RAFT PolymerizationDirect controlled polymerization using a RAFT agent and a cationic initiator.Produces polymers with predictable molecular weight and low dispersity (Đ). nih.govacs.org

Cross-linking Polymerization Mechanisms

Cross-linking is a critical process that transforms linear polymer chains into a three-dimensional network, significantly altering the material's properties, such as increasing its mechanical strength, thermal stability, and chemical resistance.

Formation of Three-Dimensional Networks

The formation of three-dimensional networks in the polymerization of this compound can be achieved through several strategies. One common approach involves the incorporation of a multifunctional monomer that can react with the growing polymer chains, creating interconnected bridges. While specific studies detailing the cross-linking of poly(this compound) are not extensively documented in publicly available literature, the principles of cross-linking in vinyl ether systems are well-established. For instance, divinyl ethers can be copolymerized with monovinyl ethers like this compound to introduce cross-links.

The resulting network structure imparts insolubility and infusibility to the polymer. The density of the cross-links, which can be controlled by the ratio of the cross-linking agent to the monomer, dictates the final properties of the material. A higher cross-link density generally leads to a more rigid and brittle material, while a lower density results in a more flexible and elastomeric network. The formation of these networks is fundamental to the creation of thermosetting polymers.

Thermal Crosslinking Phenomena

Thermal crosslinking is a post-polymerization process where a thermoplastic polymer is converted into a thermoset by heating. This process often involves the activation of functional groups present in the polymer backbone or side chains that can react with each other or with an added cross-linking agent at elevated temperatures.

In the context of poly(this compound), thermal crosslinking could potentially be induced if appropriate functional groups are incorporated into the polymer structure, for example, through copolymerization with a monomer bearing a thermally labile group. Upon heating, these groups would decompose or react to form covalent bonds between polymer chains, leading to a cross-linked network. The temperature at which crosslinking occurs and the efficiency of the process are dependent on the nature of the reactive groups and the presence of any catalysts. Studies on other polymer systems have shown that thermal cross-linking significantly enhances the thermal stability and mechanical properties of the material nih.govresearchgate.netmdpi.com.

Mechanistic Investigations of this compound Polymerization

The polymerization of this compound, like other vinyl ethers, typically proceeds via a cationic mechanism due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation.

Initiation Mechanisms (e.g., Photoacid Generation)

Cationic polymerization is initiated by an electrophilic species that attacks the electron-rich double bond of the vinyl ether monomer. A prominent method for initiating the cationic polymerization of vinyl ethers is through the use of photoacid generators (PAGs). PAGs are compounds that, upon exposure to ultraviolet (UV) light, decompose to produce a strong acid. This photogenerated acid then protonates the vinyl ether monomer, creating a carbocation that initiates the polymerization chain reaction.

The general mechanism for photoinitiated cationic polymerization is as follows:

Photoactivation: PAG + hν → H⁺X⁻ (where H⁺ is a strong acid and X⁻ is a non-nucleophilic counter-ion)

Initiation: H⁺X⁻ + CH₂=CH-O-Ar → CH₃-C⁺H(O-Ar)X⁻ (where Ar is the p-tolyl group)

This method offers excellent spatial and temporal control over the initiation process, as the polymerization only occurs in the areas exposed to light. Various onium salts, such as iodonium and sulfonium salts, are commonly used as PAGs in these systems.

Propagation and Termination Pathways

Propagation involves the sequential addition of monomer units to the growing carbocationic chain end. The stability of the propagating carbocation is crucial for a controlled polymerization. In the case of this compound, the p-tolyl group provides some electronic stabilization to the carbocation. The propagation step can be represented as:

CH₃-[CH(O-Ar)-CH₂]ₙ-C⁺H(O-Ar)X⁻ + CH₂=CH-O-Ar → CH₃-[CH(O-Ar)-CH₂]ₙ₊₁-C⁺H(O-Ar)X⁻

Termination is a reaction that deactivates the growing polymer chain, bringing the polymerization to a halt. In cationic polymerization, termination can occur through several pathways uomustansiriyah.edu.iqyoutube.com:

Chain transfer to monomer: A proton is transferred from the growing chain end to a monomer molecule, terminating the original chain and creating a new carbocation to initiate a new chain.

Combination with counter-ion: The carbocation at the chain end combines with the counter-ion, neutralizing the charge and terminating the chain.

Reaction with impurities: Trace amounts of nucleophilic impurities, such as water or alcohols, can react with the carbocation and terminate the chain.

The relative rates of propagation and termination significantly influence the molecular weight and properties of the final polymer.

Role of Initiators and Catalysts

The choice of initiator and catalyst is paramount in controlling the cationic polymerization of this compound.

Initiators provide the initial electrophilic species to start the polymerization. Besides photoacid generators, other initiating systems include:

Protic acids: Strong acids like triflic acid can directly protonate the monomer.

Lewis acids: In the presence of a proton source (co-initiator) like water or an alcohol, Lewis acids such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) can initiate polymerization researchgate.net. The Lewis acid complexes with the co-initiator to form a highly acidic species that protonates the monomer.

Catalysts , in a broader sense, can also refer to components that modulate the polymerization process. For instance, in living cationic polymerization, certain additives can reversibly cap the growing chain end, reducing the concentration of active species and suppressing termination and chain transfer reactions. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. While specific living polymerization systems for this compound are not extensively detailed, the principles developed for other vinyl ethers could be applicable.

Below is an interactive data table summarizing various initiating systems used for the cationic polymerization of vinyl ethers, which are relevant to the polymerization of this compound.

Initiator/Catalyst SystemMonomer(s)Key Features
Photoacid Generators (e.g., Iodonium salts)Various Vinyl EthersPhotoinitiated, good spatial and temporal control.
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) with co-initiatorVarious Vinyl EthersEffective for rapid polymerization.
Protic Acids (e.g., Triflic Acid)Various Vinyl EthersDirect initiation, can be difficult to control.
Cationic RAFT AgentsVarious Vinyl EthersControlled/living polymerization characteristics. acs.org

Impact of Steric and Electronic Factors on Polymerization

The polymerization behavior of vinyl ethers, including this compound, also known as p-tolyl vinyl ether, is significantly influenced by both steric and electronic factors. These factors can affect the reactivity of the monomer, the stability of the propagating carbocation, and the stereochemistry of the resulting polymer. While detailed research focusing exclusively on this compound is limited, general principles derived from the study of other vinyl ethers can provide valuable insights.

Electronic Factors:

The electronic nature of the substituents on the vinyl ether monomer plays a crucial role in its polymerizability, particularly in cationic polymerization, which is the most common method for this class of monomers. The vinyl group in vinyl ethers is electron-rich due to the electron-donating nature of the adjacent oxygen atom. This high electron density makes the double bond susceptible to attack by electrophiles, initiating the polymerization process.

In the case of this compound, the benzene ring is substituted with a methyl group at the para position. The methyl group is an electron-donating group, which further increases the electron density of the aromatic ring and, by extension, the oxygen atom of the vinyl ether. This enhanced electron-donating character is expected to increase the reactivity of the monomer towards cationic initiation compared to unsubstituted phenyl vinyl ether. The increased electron density on the vinyl double bond stabilizes the propagating carbocation, which can lead to a higher rate of polymerization.

The electronic properties of the initiator and catalyst system also have a profound effect. For instance, in cationic polymerization, the Lewis acidity of the catalyst can influence the rate of initiation and propagation. Stronger Lewis acids can lead to faster polymerization rates. Furthermore, the electronic nature of ligands associated with metal-based catalysts can be modified to control the polymerization process.

Steric Factors:

Steric hindrance, arising from the spatial arrangement of atoms within the monomer and the catalyst, can significantly impact the polymerization of vinyl ethers. For this compound, the steric bulk of the p-tolyl group is a notable factor. While not excessively large, this group can influence the approach of the monomer to the growing polymer chain end.

The stereochemistry of the resulting poly(this compound) can be controlled by steric factors. The use of bulky catalysts or counterions in cationic polymerization can create a chiral environment around the propagating carbocation, leading to the formation of stereoregular polymers (isotactic or syndiotactic). For example, titanium-based Lewis acid catalysts with bulky aryloxy substituents have been shown to produce highly isotactic polymers of other vinyl ethers. researchgate.net Similarly, bulky phosphoric acid ligands in combination with Lewis acids have also been effective in controlling stereoregularity. researchgate.net It is plausible that similar strategies could be employed to synthesize stereoregular poly(this compound).

The interplay between monomer structure and catalyst sterics is crucial. For some catalyst systems, the stereoselectivity is highly sensitive to the monomer structure. A catalyst that produces a highly isotactic polymer with one vinyl ether may be less effective with another that has a different steric profile. acs.org

Detailed Research Findings:

The following table summarizes the general influence of steric and electronic factors on the cationic polymerization of vinyl ethers, which can be extrapolated to this compound.

FactorInfluence on PolymerizationExpected Effect on this compound
Electronic
Electron-donating substituent on monomerIncreases monomer reactivity, stabilizes carbocationThe p-methyl group is expected to increase the polymerization rate compared to unsubstituted phenyl vinyl ether.
Electron-withdrawing substituent on catalyst/ligandCan increase Lewis acidity and polymerization rateWould likely lead to a faster polymerization.
Steric
Bulkiness of monomer substituentCan influence approach to the active center, may affect stereoregularityThe p-tolyl group may influence polymer tacticity, especially with stereoselective catalysts.
Bulkiness of catalyst/counterionCan control stereochemistry of monomer addition, leading to isotactic or syndiotactic polymersThe use of bulky catalysts could potentially yield stereoregular poly(this compound).

Further research is needed to quantify the precise impact of the para-methyl group on the polymerization kinetics and thermodynamics of this compound and to explore the synthesis of stereoregular polymers using modern catalytic systems.

Characterization Methodologies for Polymers Derived from 1 Methyl 4 Vinyloxy Benzene

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the successful polymerization of the monomer and for determining the detailed chemical structure of the resulting polymer chains. fraunhofer.demdpi.com These techniques probe the interactions of electromagnetic radiation with the polymer's molecules to generate a unique spectral fingerprint. fraunhofer.demarshall.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of polymers. It provides detailed information about the local chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy is used to identify the different types of protons in the polymer. For poly(1-methyl-4-(vinyloxy)benzene), the spectrum typically exhibits broad signals corresponding to the protons on the polymer backbone, the aromatic ring, and the methoxy (B1213986) group. The integration of these signals allows for the verification of the polymer's composition.

¹³C NMR spectroscopy provides information on the carbon skeleton of the polymer. researchgate.net Distinct signals are observed for the carbons in the polymer backbone, the aromatic ring (including the quaternary carbons), and the methoxy group. researchgate.netchemicalbook.com The chemical shifts are sensitive to the polymer's tacticity (the stereochemical arrangement of the pendant groups along the backbone).

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignments made from 1D spectra.

Table 1: Typical NMR Chemical Shifts for Poly(this compound) in CDCl₃ This table is interactive. You can sort and filter the data.

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 6.20 - 7.10 Aromatic protons (Ar-H)
¹H 3.60 - 3.80 Methoxy protons (-OCH₃)
¹H 1.20 - 2.10 Polymer backbone protons (-CH₂-CH-)
¹³C 158 - 160 Aromatic C-O
¹³C 125 - 130 Aromatic C-H
¹³C 113 - 115 Aromatic C-H
¹³C 54 - 56 Methoxy carbon (-OCH₃)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer. fraunhofer.de The FTIR spectrum of poly(this compound) is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. The disappearance of the characteristic vinyl group peaks from the monomer spectrum (around 1640 cm⁻¹) and the appearance of peaks corresponding to the saturated polymer backbone are clear indicators of successful polymerization.

Key vibrational modes observed in the polymer's spectrum include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

C=C stretching: Vibrations associated with the aromatic ring.

C-O-C stretching: Asymmetric and symmetric stretching of the ether linkages (both aryl-alkyl and methyl-aryl).

CH₂ bending: Vibrations from the polymer backbone.

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound) This table is interactive. You can sort and filter the data.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic
2950 - 2850 C-H Stretch Aliphatic (Backbone & -OCH₃)
1610, 1510 C=C Stretch Aromatic Ring
1245 C-O-C Asymmetric Stretch Aryl-Alkyl Ether
1040 C-O-C Symmetric Stretch Aryl-Alkyl Ether

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. mdpi.comincca.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for probing the polymer backbone and the aromatic rings of poly(this compound). mdpi.comnih.gov Raman spectroscopy can provide information on the chemical composition, molecular structure, and chain conformation of the polymer. mdpi.com

Characteristic Raman shifts for the polymer include strong signals from the aromatic ring breathing modes and C-C stretching of the polymer backbone. The technique can also be used to assess the degree of crystallinity in semi-crystalline polymer samples. mdpi.com

Table 3: Characteristic Raman Shifts for Poly(this compound) This table is interactive. You can sort and filter the data.

Raman Shift (cm⁻¹) Vibration Type Functional Group / Moiety
3070 - 3050 C-H Stretch Aromatic
2930 - 2870 C-H Stretch Aliphatic (Backbone & -OCH₃)
1610 Ring Breathing Aromatic Ring
1200 Ring Breathing Aromatic Ring

Chromatographic and Separation Techniques for Molecular Architecture

While spectroscopy provides details about the chemical structure of the repeating units, chromatographic techniques are essential for characterizing the polymer on a larger scale, specifically its molecular weight, molecular weight distribution, and oligomeric composition.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. shimadzu.comresearchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. shimadzu.com Larger molecules elute faster from the chromatography column, while smaller molecules elute later.

GPC analysis yields several important parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₒ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution, which is often a goal in controlled polymerization techniques. researchgate.netresearchgate.net

For poly(this compound), GPC is routinely used to monitor the progress of polymerization and to characterize the final product. Tetrahydrofuran (THF) is a commonly used eluent for this type of polymer. researchgate.netorientjchem.org

Table 4: Example GPC Data for a Polymer Synthesized by Controlled Polymerization This table is interactive. You can sort and filter the data.

Parameter Description Typical Value
Mₙ ( g/mol ) Number-Average Molecular Weight 15,000
Mₒ ( g/mol ) Weight-Average Molecular Weight 16,500
PDI (Mₒ/Mₙ) Polydispersity Index 1.10
Eluent Mobile Phase Tetrahydrofuran (THF)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to polymer analysis, particularly for oligomers and the separation of polymer mixtures. nih.gov Unlike GPC, which separates based on size, HPLC can separate molecules based on their chemical nature (e.g., polarity) or end-groups.

Reversed-phase HPLC (RP-HPLC) is often used to separate low-molecular-weight oligomers of poly(this compound). nih.gov This technique can resolve individual oligomers (dimer, trimer, tetramer, etc.) and provide detailed information about the initial stages of polymerization or any side products formed. It is also valuable for analyzing the purity of the monomer and detecting any residual unreacted monomer in the final polymer product.

Table 5: Typical Setup for HPLC Analysis of Oligomers This table is interactive. You can sort and filter the data.

Parameter Description Typical Condition
Mode Separation Principle Reversed-Phase (RP-HPLC)
Stationary Phase Column Packing Material C18 (Octadecylsilane)
Mobile Phase Eluent Gradient of Acetonitrile/Water
Detector Signal Detection Method UV-Vis (at ~275 nm for the phenyl ring)

Microscopic Techniques for Morphological Analysis

Microscopic techniques are indispensable for visualizing the surface and internal structure of polymeric materials. The morphology at the micro- and nanoscale significantly influences the macroscopic properties of the polymer.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of polymers derived from this compound. In this technique, a focused beam of electrons scans the surface of the sample, and the resulting interactions are detected to form an image.

Detailed research findings from SEM analysis can reveal information about the polymer's surface roughness, porosity, and the presence of any phase separation in polymer blends or composites. For instance, in studies of blends containing poly(this compound), SEM can be used to visualize the domain sizes and distribution of the constituent polymers, which is critical for understanding the blend's mechanical properties. While specific SEM images and detailed morphological data for homopolymers of this compound are not extensively reported in publicly available literature, the general methodology would involve coating the polymer sample with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup and enhance image resolution.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, or ultrastructure, of polymers. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through.

For polymers derived from this compound, TEM can be employed to study the morphology of nanoparticles or fillers dispersed within the polymer matrix, the crystalline structure of the polymer, and the phase morphology of polymer blends at a much finer scale than SEM. Staining agents, such as ruthenium tetroxide or osmium tetroxide, which preferentially stain one of the polymer phases, are often required to enhance contrast between different components in a polymer blend or the amorphous and crystalline regions of a semi-crystalline polymer. As with SEM, specific published TEM micrographs detailing the internal morphology of poly(this compound) are scarce.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. It operates by scanning a sharp tip at the end of a cantilever across the sample surface.

AFM is particularly useful for characterizing the surface of polymers derived from this compound at the nanoscale. It can provide quantitative data on surface roughness, as well as qualitative information about the distribution of different phases in a polymer blend through phase imaging. Phase imaging in AFM can differentiate between regions of varying hardness or adhesion, which can be correlated with different polymer components or with crystalline and amorphous domains.

Interactive Data Table: Comparison of Microscopic Techniques

TechniqueInformation ObtainedResolutionSample Preparation
SEM Surface topography, morphology, composition~1-10 nmConductive coating often required
TEM Internal structure, crystallinity, phase morphology<1 nmUltrathin sectioning, staining may be needed
AFM 3D surface topography, roughness, phase distribution~1-5 nmMinimal, can be performed in air or liquid

Rheological and Thermo-Mechanical Characterization

The study of the flow and deformation of matter, known as rheology, along with the analysis of mechanical properties as a function of temperature, provides critical information about the processing behavior and end-use performance of polymers.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the viscoelastic properties of materials as a function of temperature, time, or frequency. youtube.com In a typical DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. youtube.com This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. pbipolymer.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the damping or energy dissipation in the material. pbipolymer.com

For polymers derived from this compound, DMA is instrumental in identifying the glass transition temperature (Tg), which is observed as a sharp drop in the storage modulus and a peak in the tan δ curve. pbipolymer.com The Tg is a critical parameter as it defines the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Other transitions, such as beta or gamma transitions, which are related to localized molecular motions, can also be detected by DMA.

Interactive Data Table: Key Parameters from DMA

ParameterSymbolDescription
Storage ModulusE'A measure of the stored elastic energy in the material.
Loss ModulusE''A measure of the energy dissipated as heat.
Tan Deltatan δThe ratio of loss modulus to storage modulus (E''/E'), indicating damping properties.
Glass Transition Temp.TgThe temperature at which the polymer transitions from a glassy to a rubbery state.

Chemorheology of Reacting Polymer Systems

Chemorheology is the study of the rheological properties of chemically reacting systems, such as curing thermosets or polymerizing monomers. By monitoring the change in viscosity and viscoelastic properties over time, one can gain insights into the reaction kinetics and the development of the polymer network.

In the context of polymers derived from this compound, chemorheological studies would be particularly relevant if the monomer is used in a formulation that undergoes in-situ polymerization or crosslinking. For example, if this compound is copolymerized with other monomers to form a crosslinked network, chemorheology could be used to monitor the build-up of the network structure. This is typically done by measuring the complex viscosity (η*) as a function of time at a constant temperature. The gel point, which is the point at which a continuous network is formed, can often be identified by the crossover of the storage modulus (G') and the loss modulus (G'').

Due to the limited availability of specific research on the chemorheology of this compound polymerization, a representative data table cannot be generated at this time. However, such a study would provide valuable information for optimizing curing cycles and understanding the structure-property evolution during polymerization.

Theoretical and Computational Studies on 1 Methyl 4 Vinyloxy Benzene and Its Polymers

Quantum-Chemical Calculations on Molecular Conformation and Electronic Structure

Detailed quantum-chemical calculations focusing specifically on the molecular conformation and electronic structure of 1-Methyl-4-(vinyloxy)benzene are not extensively documented in peer-reviewed literature. While computational methods like Density Functional Theory (DFT) are commonly used for such analyses, specific studies providing in-depth data on this molecule are lacking.

Conformational Analysis and Equilibrium

A comprehensive conformational analysis of this compound, including the identification of stable conformers and the energetics of their equilibrium, has not been the subject of specific published research. Such a study would typically involve mapping the potential energy surface as a function of key dihedral angles, such as the C-O-C-C and O-C-C=C torsions, to identify low-energy structures. However, specific data on rotational barriers and the relative populations of different conformers for this molecule are not available.

Electronic Structure and Reactivity Descriptors

While general electronic properties can be inferred from its structure, a detailed analysis of the electronic structure and reactivity descriptors for this compound through computational studies is not present in the available literature. Such an analysis would typically involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP) maps, and various reactivity indices (e.g., electrophilicity, nucleophilicity). A study on the related compound, 1-trifluoromethyl-4-vinyl-benzene, in [3+2] cycloaddition reactions utilized DFT to analyze its electronic structure, but similar specific data for this compound is not available. researchgate.net

Reaction Pathway Modeling and Mechanistic Prediction

Specific theoretical studies modeling the reaction pathways and predicting the mechanisms for reactions involving this compound are not found in the scientific literature.

Potential Energy Surface Analysis

There are no published studies that present a detailed potential energy surface (PES) analysis for reactions of this compound. A PES describes the energy of a system as a function of its geometry and is crucial for understanding reaction mechanisms. libretexts.orglibretexts.orgyoutube.comwikipedia.orgyoutube.com While the concept is fundamental in computational chemistry, its specific application to this compound's reactions has not been reported.

Transition State Characterization

The characterization of transition states for reactions involving this compound, which is essential for determining reaction barriers and understanding kinetic feasibility, has not been a subject of published computational research. e3s-conferences.org

Research Applications in Advanced Materials Science and Engineering

Monomers for Polymer Synthesis in Specialty Applications

As a monomer, 1-methyl-4-(vinyloxy)benzene is primarily utilized in cationic polymerization processes. The electron-donating nature of the aryloxy group makes the vinyl double bond particularly susceptible to cationic initiation, allowing for the formation of poly(vinyl ether)s. This reactivity enables its incorporation into various polymer structures for specialty applications.

One notable area of research is its use in copolymerization with other monomers to create materials with combined functionalities. For instance, it has been successfully copolymerized with bio-derived monomers like furfural (B47365) through cationic polymerization. researchgate.net In these reactions, researchers study the monomer reactivity ratios to understand how each component incorporates into the growing polymer chain. For the copolymerization of furfural (M1) and p-tolyl vinyl ether (M2), the reactivity ratios were determined to be r1 = 0.15 ± 0.15 and r2 = 0.25 ± 0.05, respectively. researchgate.net This data is crucial for controlling the microstructure and, consequently, the properties of the resulting copolymer.

Furthermore, p-tolyl vinyl ether is listed as a potential component in various patented resin compositions, indicating its utility in the formulation of curable materials for coatings and other specialty uses. google.com Its aromatic structure is a key feature, often imparting desirable thermal and mechanical properties to the final polymer.

Cross-linking Agents in Polymer Systems

In the context of polymer chemistry, this compound is a monofunctional monomer, meaning it has one polymerizable vinyl group. As such, it does not function as a cross-linking agent on its own, because cross-linking requires molecules that can form bridges between two or more polymer chains, a function typically served by monomers with at least two reactive sites. However, it can be incorporated into a polymer backbone that is later cross-linked through other chemical mechanisms or by the inclusion of other multifunctional monomers in the formulation.

The inclusion of this compound in curable compositions suggests its role in the development of thermosetting resins. google.com In these formulations, the vinyl ether group can participate in polymerization reactions, often initiated by acid catalysts, to form a rigid, three-dimensional network. The p-tolyl group becomes a pendant group on the polymer backbone, contributing to the network's properties. The aromatic structure is known to enhance the thermal stability and mechanical strength of the resulting thermoset material.

Development of Polymers with Tailored Properties

The primary motivation for using this compound in polymer synthesis is to develop materials with precisely tailored properties. By incorporating the p-tolyl group into the polymer architecture, scientists can manipulate the final characteristics of the material, such as its response to heat and its mechanical behavior.

The incorporation of rigid aromatic rings, such as the tolyl group from p-tolyl vinyl ether, into a polymer backbone is a well-established strategy for enhancing thermal and mechanical properties. The bulky, rigid nature of the pendant tolyl group can restrict the rotational freedom of the polymer chains, leading to a higher glass transition temperature (Tg). A higher Tg means the material remains rigid and stable at more elevated temperatures.

Research into copolymers containing p-tolyl vinyl ether has included analysis of their thermal properties using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). researchgate.net While specific data for the homopolymer is not detailed, studies on analogous systems provide clear insights. For example, incorporating bulky, rigid monomers into poly(vinyl ether) backbones is shown to significantly increase the glass transition temperature and mechanical properties of the resulting materials. u-fukui.ac.jp Polymers based on monomers with large side groups, such as 2-adamantyl vinyl ether, exhibit excellent thermal stability with high decomposition temperatures, a property that can be inferred for polymers containing the p-tolyl group. u-fukui.ac.jp

Table 1: Comparison of Properties of Optical Plastics This table, based on findings from related poly(vinyl ether) systems, illustrates how bulky side groups can influence polymer properties, as would be expected from the inclusion of this compound. u-fukui.ac.jp

PropertyPoly(2-AdVE-stat-NBVE)Poly(methyl methacrylate) (PMMA)Polycarbonate (PC)
Refractive Index 1.52-1.53~1.49~1.58
Water Absorption (%) 0.06-0.170.30.15
Glass Transition (Tg) High (specific value dependent on composition)~105 °C~150 °C
Thermal Stability ExcellentGoodExcellent

Note: Data for Poly(2-AdVE-stat-NBVE), a polymer with a different bulky side group, is provided for illustrative purposes to show the effect of such structures. u-fukui.ac.jp

Copolymerization is a key method for creating functional polymers from this compound. By reacting it with other vinyl monomers, polymers with a combination of properties can be achieved. As mentioned, its cationic copolymerization with furfural allows for the introduction of the furan (B31954) ring's functionality alongside the tolyl group. researchgate.netresearchgate.net The reactivity ratios indicate that it can be effectively incorporated into copolymer chains, allowing for precise control over the polymer's final composition and function. researchgate.net The ability to create well-defined block and statistical copolymers via controlled cationic polymerization opens possibilities for designing advanced materials such as thermoplastic elastomers, specialty adhesives, and modifiers for other polymer systems. nih.gov

Advanced Polymeric Architectures (e.g., Block Copolymers, Graft Copolymers)

The creation of advanced polymeric architectures like block and graft copolymers allows for the combination of distinct polymer segments, leading to materials with unique, often synergistic, properties. The vinyl ether group in this compound is amenable to controlled polymerization techniques, which are essential for synthesizing well-defined block and graft copolymers.

Block Copolymers:

Block copolymers are macromolecules composed of two or more distinct, covalently bonded polymer chains or "blocks." The synthesis of block copolymers containing poly(vinyl ether) segments is often achieved through living cationic polymerization. tubitak.gov.tr This technique allows for the sequential addition of different monomers to a growing polymer chain, resulting in well-defined block structures. tubitak.gov.trharth-research-group.org For instance, a living poly(this compound) chain could be initiated, and once the desired block length is achieved, a second vinyl ether monomer could be introduced to grow a second, different block.

Mechanistic transformation is another powerful strategy for creating block copolymers from monomers that polymerize via different mechanisms. nih.gov For example, a polymer block could be synthesized via a radical polymerization method, and its active chain end could then be transformed to initiate a cationic polymerization of a vinyl ether like this compound. nih.gov Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have also been utilized to create block copolymers involving vinyl ethers, often by synthesizing a macro-chain transfer agent (macro-CTA) from one monomer, which is then used to control the polymerization of a second monomer. mdpi.com

General Architectures of Vinyl Ether Block Copolymers:

Architecture Description Potential Monomers for Copolymerization
A-B Diblock A linear chain with one block of polymer A and one block of polymer B. Isobutyl vinyl ether, Methyl vinyl ether, Vinyl acetate
A-B-A Triblock A linear chain with a central block B flanked by two blocks of A. Ethylene oxide (hydrophilic block), Styrene

| (A-B)n Multiblock | A linear chain with multiple alternating blocks of A and B. | Various vinyl ethers, acrylates |

Graft Copolymers:

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. mdpi.com The synthesis of graft copolymers involving poly(vinyl ether)s can be approached through three main methods: "grafting-from," "grafting-onto," and the "macromonomer" technique.

Grafting-from: In this method, initiation sites are created along a polymer backbone, from which the graft chains are grown. For a poly(this compound) based system, one could copolymerize this compound with a monomer containing a latent initiator group. Activation of these initiator sites would then start the polymerization of a second monomer to form the grafts.

Grafting-onto: This technique involves attaching pre-formed polymer chains (with reactive end-groups) onto a polymer backbone with complementary reactive sites. mdpi.com For example, a poly(this compound) backbone could be functionalized with groups that can react with the ends of another polymer chain, such as a poly(ethylene glycol) (PEG). mdpi.com

Macromonomer Technique: This method involves the polymerization of monomers that already have a polymer chain attached (a macromonomer). A macromonomer of poly(this compound) could be synthesized with a polymerizable group at one end, which could then be copolymerized with another monomer to form a graft copolymer.

Emerging Areas in Vinyloxybenzene Polymer Research

The potential applications of polymers derived from this compound are expanding into new and innovative fields. While direct research on this specific polymer is nascent, its chemical structure suggests possibilities in biomedical materials and advanced composites.

Biomedical Materials Research

Polymers for biomedical applications must exhibit a stringent set of properties, most notably biocompatibility, to avoid adverse reactions with biological systems. nih.govpolympart.ir The development of new biomaterials is a significant area of polymer science. uni-halle.demdpi.com

The amphiphilic nature of block copolymers, which can be synthesized from vinyl ethers, makes them of particular interest for biomedical applications such as drug delivery. orientjchem.org These copolymers can self-assemble into nanostructures like micelles in aqueous environments, encapsulating hydrophobic drugs within their core. While specific studies on poly(this compound) for these applications are not widely documented, related poly(vinyl ether)s have been explored. For instance, copolymers of poly(methyl vinyl ether/maleic anhydride) have been studied for their bioadhesive properties. researchgate.net

The biocompatibility of polymers derived from vinyloxybenzene would need to be thoroughly investigated. Factors such as the polymer's interaction with cells and tissues, its degradation profile, and the toxicity of any degradation products would be critical for determining its suitability for biomedical use. mdpi.com

Advanced Composite Materials Development

Advanced composite materials are formed by combining a polymer matrix with a reinforcing material, such as fibers or nanoparticles, to achieve properties superior to the individual components. The polymer matrix plays a crucial role in transferring stress to the reinforcement and protecting it from environmental damage.

Polymers with high thermal stability and good mechanical properties are desirable for advanced composites. Poly(vinyl ether)s are known for their chemical inertness and thermal stability. nih.govrsc.org The aromatic ring in this compound would likely contribute to the rigidity and thermal stability of the resulting polymer, which could be advantageous for composite applications.

The performance of a composite material is highly dependent on the interfacial adhesion between the polymer matrix and the reinforcing filler. To enhance this adhesion, the surface of the filler is often modified, or functional groups are introduced into the polymer matrix. In principle, copolymers of this compound could be designed with functional comonomers that can interact or bond with the surface of reinforcing agents like glass fibers or carbon nanotubes, leading to improved mechanical performance of the composite.

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-4-(vinyloxy)benzene, and what catalysts are typically employed?

The compound is commonly synthesized via palladium-catalyzed coupling reactions. For example, a Grignard reagent (e.g., vinyl magnesium bromide) can react with a halogenated precursor (e.g., 1-methyl-4-bromobenzene) under inert conditions (e.g., nitrogen atmosphere) at elevated temperatures (60–80°C). Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are often used to facilitate cross-coupling, achieving yields of 60–85% depending on solvent choice (THF or DMF) and reaction time .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., para-substitution via aromatic proton splitting in 1^1H NMR).
  • GC-MS/HPLC : For purity assessment (>99% purity is achievable via distillation or column chromatography) .
  • FT-IR : To identify functional groups (e.g., vinyl ether C-O-C stretch at ~1200 cm⁻¹ and C=C stretch at ~1600 cm⁻¹).

Q. What are the critical handling protocols for this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Storage : Inert atmosphere (argon/nitrogen) at –20°C to prevent polymerization or oxidation .
  • Waste Disposal : Segregate as halogen-free organic waste; incinerate via certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for palladium-catalyzed syntheses of this compound?

Discrepancies in yields often arise from:

  • Catalyst Loading : Optimal Pd concentrations range from 2–5 mol%; excess can lead to side reactions.
  • Oxygen Sensitivity : Trace oxygen may deactivate catalysts; rigorous inert conditions improve reproducibility .
  • Substrate Purity : Halogenated precursors (e.g., 4-bromo derivatives) must be purified via recrystallization to >98% purity.

Q. What computational methods are used to predict the reactivity of this compound in allylic substitution reactions?

Density Functional Theory (DFT) calculations analyze Gibbs free energy profiles to identify transition states and intermediates. For example, studies on analogous styrenes reveal that electron-donating groups (e.g., methoxy) lower activation barriers for allylic fluorination by stabilizing carbocation intermediates .

Q. How does the vinyloxy group influence the compound’s stability under acidic or basic conditions?

The vinyl ether moiety is prone to hydrolysis in acidic media (pH <5), forming 1-methyl-4-hydroxybenzene and acetaldehyde. In basic conditions (pH >9), nucleophilic attack at the β-carbon can occur. Stability studies recommend maintaining pH 5–9 for aqueous solutions .

Q. What strategies mitigate polymerization during high-temperature reactions involving this compound?

  • Inhibitors : Add 100–200 ppm hydroquinone or TEMPO to suppress radical-initiated polymerization.
  • Short Reaction Times : Limit heating durations (<2 hours at >80°C).
  • Dilute Conditions : Use solvent systems (e.g., toluene) at ≥0.5 M concentration to reduce intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.